1-[(4-Chloro-3-nitrophenyl)carbonyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 2-nitrobenzoate
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Overview
Description
1-(4-chloro-3-nitrobenzoyl)-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 2-nitrobenzoate is a complex organic compound characterized by its unique structure, which includes a quinoline core, nitrobenzoyl groups, and chloro substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chloro-3-nitrobenzoyl)-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 2-nitrobenzoate typically involves multi-step organic reactions. The starting materials often include 4-chloro-3-nitrobenzoic acid and 2-nitrobenzoic acid, which undergo esterification and acylation reactions to form the desired product. Common reagents used in these reactions include thionyl chloride, pyridine, and various catalysts to facilitate the formation of ester and amide bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-chloro-3-nitrobenzoyl)-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 2-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas and palladium on carbon.
Reduction: The compound can be oxidized to form corresponding nitroso derivatives.
Substitution: The chloro substituent can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Ammonia, thiols, and other nucleophiles.
Major Products Formed
The major products formed from these reactions include amines, nitroso derivatives, and substituted quinoline derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-chloro-3-nitrobenzoyl)-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 2-nitrobenzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 1-(4-chloro-3-nitrobenzoyl)-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 2-nitrobenzoate involves its interaction with specific molecular targets and pathways. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The quinoline core may also interact with enzymes and receptors, modulating their activity and contributing to the compound’s bioactivity.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3-nitrobenzoic acid
- 2-nitrobenzoic acid
- Ethyl 4-chloro-3-nitrobenzoate
Uniqueness
1-(4-chloro-3-nitrobenzoyl)-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 2-nitrobenzoate is unique due to its combination of structural features, including the quinoline core and multiple nitro and chloro substituents. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C26H20ClN3O7 |
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Molecular Weight |
521.9 g/mol |
IUPAC Name |
[1-(4-chloro-3-nitrobenzoyl)-2,2,4-trimethylquinolin-6-yl] 2-nitrobenzoate |
InChI |
InChI=1S/C26H20ClN3O7/c1-15-14-26(2,3)28(24(31)16-8-10-20(27)23(12-16)30(35)36)21-11-9-17(13-19(15)21)37-25(32)18-6-4-5-7-22(18)29(33)34/h4-14H,1-3H3 |
InChI Key |
ZSZOHMSKZVHTQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N(C2=C1C=C(C=C2)OC(=O)C3=CC=CC=C3[N+](=O)[O-])C(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])(C)C |
Origin of Product |
United States |
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